molecular formula C49H32N12O2S2 B12377299 Egfr/cdk2-IN-2

Egfr/cdk2-IN-2

Cat. No.: B12377299
M. Wt: 885.0 g/mol
InChI Key: WDZGPEAXLWZUHU-UHFFFAOYSA-N
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Description

Egfr/cdk2-IN-2 is a compound that targets both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). This dual inhibition is significant in cancer research, as both EGFR and CDK2 play crucial roles in cell proliferation and survival. Aberrant activation of these pathways is commonly observed in various cancers, making this compound a promising candidate for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/cdk2-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis platforms and large-scale reactors. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Egfr/cdk2-IN-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a more active form of the compound, while reduction could deactivate it. Substitution reactions can introduce new functional groups that enhance the compound’s selectivity and potency .

Scientific Research Applications

Egfr/cdk2-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Egfr/cdk2-IN-2 exerts its effects by inhibiting the activity of both EGFR and CDK2. EGFR is a receptor tyrosine kinase that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation and survival. CDK2 is a cyclin-dependent kinase that regulates the cell cycle. By inhibiting both targets, this compound disrupts these critical pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Egfr/cdk2-IN-2 is unique in its dual inhibition of both EGFR and CDK2, which allows for a more comprehensive disruption of cancer cell signaling pathways compared to compounds that target only one of these kinases. This dual targeting can potentially lead to more effective anticancer therapies with reduced resistance .

Properties

Molecular Formula

C49H32N12O2S2

Molecular Weight

885.0 g/mol

IUPAC Name

[3-[3-[[6-[4-(naphthalene-2-carbonyl)-1-phenylpyrazol-3-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-1-phenylpyrazol-4-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C49H32N12O2S2/c62-46(34-21-19-30-11-7-9-13-32(30)23-34)38-26-58(36-15-3-1-4-16-36)56-44(38)40-28-64-48-52-50-42(60(48)54-40)25-43-51-53-49-61(43)55-41(29-65-49)45-39(27-59(57-45)37-17-5-2-6-18-37)47(63)35-22-20-31-12-8-10-14-33(31)24-35/h1-24,26-27H,25,28-29H2

InChI Key

WDZGPEAXLWZUHU-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)CC3=NN=C4N3N=C(CS4)C5=NN(C=C5C(=O)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C8)C9=NN(C=C9C(=O)C1=CC2=CC=CC=C2C=C1)C1=CC=CC=C1

Origin of Product

United States

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